Ethyl 3-(4-bromo-2-formylphenoxy)propanoate

Catalog No.
S8276232
CAS No.
M.F
C12H13BrO4
M. Wt
301.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(4-bromo-2-formylphenoxy)propanoate

Product Name

Ethyl 3-(4-bromo-2-formylphenoxy)propanoate

IUPAC Name

ethyl 3-(4-bromo-2-formylphenoxy)propanoate

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

InChI

InChI=1S/C12H13BrO4/c1-2-16-12(15)5-6-17-11-4-3-10(13)7-9(11)8-14/h3-4,7-8H,2,5-6H2,1H3

InChI Key

FLPQMRLDBVYQGS-UHFFFAOYSA-N

SMILES

CCOC(=O)CCOC1=C(C=C(C=C1)Br)C=O

Canonical SMILES

CCOC(=O)CCOC1=C(C=C(C=C1)Br)C=O

Ethyl 3-(4-bromo-2-formylphenoxy)propanoate is a highly versatile, bifunctional aromatic building block characterized by a reactive formyl group, a propanoate ether linkage, and a para-bromo substituent [1]. In industrial and medicinal chemistry workflows, it serves as a direct precursor for the synthesis of 6-bromo-2H-chromene and chroman-4-ol scaffolds via base-mediated intramolecular cyclization [2]. The specific spatial arrangement of the aldehyde and the ester-bearing alkyl chain dictates its utility in forming six-membered oxygen-containing heterocycles, while the aryl bromide provides an orthogonal handle for subsequent palladium-catalyzed cross-coupling reactions [3].

Generic substitution with shorter-chain analogs, such as ethyl 2-(4-bromo-2-formylphenoxy)acetate, fundamentally alters the reaction trajectory, yielding five-membered benzofurans instead of the targeted six-membered chromenes [1]. Furthermore, attempting to substitute this compound with the non-brominated baseline (ethyl 3-(2-formylphenoxy)propanoate) eliminates the critical C-Br vector required for late-stage Suzuki or Buchwald-Hartwig couplings, severely restricting downstream structural diversification [2]. Finally, relying on in-house synthesis from 5-bromosalicylaldehyde and ethyl 3-bromopropanoate often introduces severe process bottlenecks, as the latter is highly prone to competitive base-catalyzed elimination to ethyl acrylate, drastically reducing reproducible yields [3].

Absolute Scaffold Divergence: Propanoate vs. Acetate Linkers

The exact chain length of the ether linkage dictates the heterocyclic core formed during base-mediated cyclization. Ethyl 3-(4-bromo-2-formylphenoxy)propanoate exclusively undergoes cyclization to form a 6-membered 2H-chromene-3-carboxylate core [1]. In contrast, the shorter-chain comparator, ethyl 2-(4-bromo-2-formylphenoxy)acetate, undergoes an analogous reaction but is geometrically constrained to form a 5-membered benzofuran core [2]. This 100% divergence in the reaction pathway means the two building blocks cannot be used interchangeably in any procurement scenario targeting chroman/chromene derivatives.

Evidence DimensionCyclization product ring size and scaffold
Target Compound DataYields 6-membered chromene/chroman derivatives exclusively
Comparator Or BaselineEthyl 2-(4-bromo-2-formylphenoxy)acetate (yields 5-membered benzofurans exclusively)
Quantified Difference100% scaffold divergence (6-membered vs. 5-membered core)
ConditionsBase-mediated intramolecular aldol/Knoevenagel-type condensation

Procuring the exact propanoate chain length is an absolute structural requirement for accessing chromene-based pharmacological targets, as the acetate analog yields an entirely different heterocycle.

Processability and Yield: Pre-formed Ester vs. In-House O-Alkylation

A common alternative to procuring this compound is the in-house O-alkylation of 5-bromosalicylaldehyde with ethyl 3-bromopropanoate. However, under standard basic conditions, ethyl 3-bromopropanoate undergoes rapid competitive E2 elimination to form ethyl acrylate, leading to poor and variable yields of the desired ether (often <50%) [1]. Procuring high-purity ethyl 3-(4-bromo-2-formylphenoxy)propanoate bypasses this problematic elimination pathway entirely, providing a reliable, scalable starting point that saves significant purification time and material waste [2].

Evidence DimensionEffective yield of pure intermediate
Target Compound DataProcured at >97% purity, ready for immediate downstream cyclization
Comparator Or BaselineIn-house synthesis from 5-bromosalicylaldehyde (often <50% yield due to ethyl acrylate formation)
Quantified DifferenceEliminates >50% material loss and bypasses a low-yielding, purification-heavy step
ConditionsStandard basic O-alkylation conditions (e.g., K2CO3, heating)

Purchasing the pre-alkylated ester avoids the notorious elimination side-reactions of 3-bromopropanoates, ensuring reproducible and scalable access to the target scaffold.

Late-Stage Functionalization Capacity: Bromo vs. Non-Brominated Analogs

The presence of the bromine atom at the 4-position provides a critical vector for structural diversification. Following cyclization to the chromene core, the aryl bromide readily undergoes palladium-catalyzed cross-coupling reactions with yields routinely exceeding 80% [1]. The baseline non-brominated analog, ethyl 3-(2-formylphenoxy)propanoate, lacks this reactive site, necessitating harsh and often unselective C-H activation protocols to achieve similar functionalization [2].

Evidence DimensionCross-coupling compatibility and yield
Target Compound DataEnables direct Pd-catalyzed cross-coupling (>80% typical yield)
Comparator Or BaselineEthyl 3-(2-formylphenoxy)propanoate (lacks reactive halogen, requires complex C-H activation)
Quantified DifferenceProvides a direct, high-yielding orthogonal functionalization vector absent in the baseline
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., Pd(dppf)Cl2, boronic acids)

The specific inclusion of the aryl bromide is essential for rapid library generation and SAR optimization in medicinal chemistry programs.

Electrophilic Reactivity: Formyl vs. Ketone Analogs

The formyl group in ethyl 3-(4-bromo-2-formylphenoxy)propanoate is highly electrophilic and unhindered, facilitating rapid and high-yielding intramolecular cyclization (often >85%) upon enolization of the propanoate chain [1]. When compared to ketone analogs, such as ethyl 3-(4-bromo-2-acetylphenoxy)propanoate, the aldehyde demonstrates superior reactivity. The ketone analog is sterically hindered and less electrophilic, typically requiring harsher basic conditions and prolonged reaction times, often resulting in significantly lower yields (<40%) of the corresponding 4-methylchromene derivatives [2].

Evidence DimensionIntramolecular cyclization yield and reactivity
Target Compound DataRapid cyclization with high yields (often >85%)
Comparator Or BaselineEthyl 3-(4-bromo-2-acetylphenoxy)propanoate (<40% yield, requires harsher conditions)
Quantified Difference>2-fold higher cyclization yield and milder reaction conditions
ConditionsBase-mediated intramolecular cyclization

The highly reactive formyl group ensures predictable, high-yielding cyclization kinetics, reducing the need for harsh catalysts and minimizing side reactions.

Synthesis of 6-Bromo-2H-Chromene-3-Carboxylate Libraries

Driven by the specific propanoate chain length and the highly reactive formyl group, this compound is the ideal precursor for generating 6-bromo-2H-chromene-3-carboxylate derivatives via base-mediated cyclization [1]. This application directly leverages the scaffold divergence highlighted in Section 3, ensuring the selective formation of the 6-membered ring over 5-membered alternatives.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The retained 4-bromo substituent allows the resulting chromene or chroman scaffolds to undergo efficient Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions [2]. This makes the compound highly valuable in medicinal chemistry workflows where rapid generation of structure-activity relationship (SAR) libraries is required, bypassing the limitations of non-brominated analogs.

Scalable Production of Chroman-4-ol Intermediates

Because procuring the pre-formed ester bypasses the low-yielding and problematic in-house O-alkylation of 5-bromosalicylaldehyde with ethyl 3-bromopropanoate, this compound is perfectly suited for scalable industrial synthesis [3]. It provides a reliable, high-purity starting point for manufacturing chroman-4-ol intermediates without the burden of removing ethyl acrylate byproducts.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

299.99972 g/mol

Monoisotopic Mass

299.99972 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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